5-Methoxy-2-methyl-1,4-naphthoquinone-d3
Description
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
5-methoxy-2-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3/i1D3 |
InChI Key |
ITNOIFSYUBMQKB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2OC |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodological Analysis
Precursor Synthesis: 5-Hydroxy-2-methyl-1,4-naphthoquinone
The non-deuterated precursor, 5-hydroxy-2-methyl-1,4-naphthoquinone, is synthesized via:
- Friedel-Crafts Acylation : Reacting 1,4-naphthoquinone with acetyl chloride in the presence of AlCl₃ to introduce the methyl group at C2.
- Selective Hydroxylation : Enzymatic or chemical oxidation of 2-methylnaphthalene derivatives. For example, engineered MthUPO enzymes catalyze regioselective hydroxylation of methylnaphthalenes to yield 5-hydroxy-2-methyl-1,4-naphthoquinone with >90% regioselectivity.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, acetyl chloride, DCM, 0°C, 4 h | 65–70 |
| Enzymatic Oxidation | MthUPO L60F variant, H₂O₂, pH 7.0, 25°C | 85–90 |
Deuterium Incorporation: Methoxy-d3 Group Installation
Deuterium labeling is achieved via O-deuteromethylation of the hydroxyl precursor using methyl iodide-d3 (CD₃I):
Procedure:
- Reaction Setup :
- 5-Hydroxy-2-methyl-1,4-naphthoquinone (1.0 mmol) and NaH (2.2 mmol) are suspended in anhydrous THF under argon.
- CD₃I (1.2 mmol) is added dropwise at 0°C, followed by stirring at 50°C for 8–12 h.
- Workup :
- The mixture is quenched with ice-cold H₂O, extracted with EtOAc, and purified via silica gel chromatography (hexane/EtOAc = 4:1).
Characterization Data:
| Property | Value/Description |
|---|---|
| Yield | 68–72% |
| MS (ESI) | m/z 231.1 [M+H]⁺ (Δ +3 vs. non-deuterated) |
| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), δ 3.95 (s, OCD₃ absent) |
| ¹³C NMR | δ 185.2 (C=O), δ 56.8 (OCD₃, quintet, J = 22 Hz) |
Alternative Pathways and Optimization
Reductive Deuteration of Quinone Methides
A secondary route involves reductive deuteration of 5-methoxy-2-methyl-1,4-naphthoquinone methide intermediates using NaBD₄ or D₂O. However, this method suffers from lower regiocontrol (<50% deuterium incorporation at –OCH₃).
Microwave-Assisted Deuteromethylation
Microwave irradiation (100°C, 30 min) with CD₃I and Cs₂CO₃ in DMF improves reaction efficiency (yield: 75–78%) while reducing side products.
Critical Analysis of Methodologies
Advantages of O-Deuteromethylation
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of naphthoquinone derivatives.
Biology: The compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1,4-naphthoquinone-d3 involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound useful in anticancer and antimicrobial research. The molecular targets include enzymes involved in cellular respiration and redox regulation.
Comparison with Similar Compounds
Structural Features
Naphthoquinones exhibit diverse bioactivity depending on substituent positions (C2, C3, C5, or C8) and functional groups (methoxy, methyl, amino, halogen). Key analogs include:
Key Observations :
- Electron-withdrawing vs. donating groups: Chloro (5d) and trifluoromethyl () groups enhance electrophilicity, favoring redox cycling and cytotoxicity.
Mechanistic Insights :
- Chloro and hydroxy derivatives (5d, juglone) exhibit higher cytotoxicity due to ROS generation and DNA damage .
- The trifluoromethyl-phytyl analog () shows enhanced lipophilicity, improving mitochondrial targeting.
Critical Analysis of Substituent Effects
- Methyl at C2 : Enhances hydrophobicity, favoring passive diffusion across cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
